phenyl N-(3-chloro-4-fluorophenyl)carbamate
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Overview
Description
Phenyl N-(3-chloro-4-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with 3-chloro-4-fluorophenyl The molecular formula of this compound is C13H9ClFNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-chloro-4-fluorophenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can produce different carbamate derivatives or amines.
Scientific Research Applications
Phenyl N-(3-chloro-4-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl N-(3-chloro-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Phenyl N-(3-chloro-4-fluorophenyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(4-chloro-3-fluorophenyl)carbamate
- Phenyl N-(3-chloro-2-fluorophenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClFNO2 |
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Molecular Weight |
265.67 g/mol |
IUPAC Name |
phenyl N-(3-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(6-7-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
UYMCNKBLWIZQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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